1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene
Overview
Description
Synthesis Analysis
The synthesis of related brominated benzene derivatives often involves cross-coupling reactions. For example, Nishide et al. (2001) detailed the preparation of a propeller-like structured compound through the cross-coupling of 1,3,5-tribromobenzene, highlighting a methodology that could be analogous to synthesizing 1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene (Nishide, Doi, Oyaizu, & Tsuchida, 2001).
Molecular Structure Analysis
Molecular structure analysis of brominated benzene derivatives, such as the study by Rot et al. (2000) on tin and mercury derivatives of benzene, provides insights into the crystal structures and spectral properties of these compounds. These studies often reveal complex arrangements and interactions at the molecular level, which would be relevant for understanding the structure of 1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene (Rot, Kanter, Bickelhaupt, Smeets, & Spek, 2000).
Chemical Reactions and Properties
Chemical reactions involving brominated benzene derivatives can include electrophilic substitutions and coupling reactions. Studies like those by Thorat, Bhong, and Karade (2013) investigate the use of brominated compounds in chlorination and oxidation reactions, indicating a range of chemical behaviors that such structures can exhibit (Thorat, Bhong, & Karade, 2013).
Physical Properties Analysis
Physical properties of brominated benzene derivatives can vary widely but typically include details on their crystalline structure, melting points, and solubility. For instance, the study by Manfroni et al. (2021) on dibromo-bis(phenylalkoxy)benzene derivatives highlights the impact of molecular interactions on the physical properties of these compounds, providing a framework for understanding the physical characteristics of 1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene (Manfroni, Prescimone, Constable, & Housecroft, 2021).
Chemical Properties Analysis
The chemical properties of brominated benzene derivatives, such as reactivity, stability, and interaction with other chemicals, are crucial for their application in various fields. Studies on compounds like 1,3,5-tris(hydrogensulfato) benzene as a catalyst for synthesis reactions underscore the potential chemical functionalities these compounds can have, providing insights into the chemical properties of 1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).
Scientific Research Applications
Biomolecule-Ligand Complex Study
- Field : Biochemistry
- Application : This compound is used in the study of biomolecule:ligand complexes .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these studies are not specified in the source .
Free Energy Calculations
- Field : Thermodynamics
- Application : It is used in free energy calculations .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these calculations are not specified in the source .
Structure-Based Drug Design
- Field : Pharmacology
- Application : This compound is used in structure-based drug design .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these designs are not specified in the source .
Refinement of X-Ray Crystal Complexes
- Field : Crystallography
- Application : It is used in the refinement of x-ray crystal complexes .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these refinements are not specified in the source .
Synthesis of Rubin’s Aldehyde
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of Rubin’s Aldehyde .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these syntheses are not specified in the source .
Internal Standard in Gas Chromatography-Mass Spectrometry
- Field : Analytical Chemistry
- Application : This compound acts as an internal standard during the derivatization step in the determination of cyanide in human plasma and urine by gas chromatography-mass spectrometry .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these analyses are not specified in the source .
Flame Retardant
- Field : Material Science
- Application : This compound is used as a flame retardant incorporated into various consumer products to prevent flame propagation .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these applications are not specified in the source .
Internal Standard in Gas Chromatography-Mass Spectrometry
- Field : Analytical Chemistry
- Application : This compound acts as an internal standard during the derivatization step in the determination of cyanide in human plasma and urine by gas chromatography-mass spectrometry .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these analyses are not specified in the source .
Flame Retardant
- Field : Material Science
- Application : This compound is used as a flame retardant incorporated into various consumer products to prevent flame propagation .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these applications are not specified in the source .
properties
IUPAC Name |
1,3,5-tribromo-2-(2,4-dibromophenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-1-2-11(8(15)3-6)18-12-9(16)4-7(14)5-10(12)17/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKIRYMHNFTRLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C=C2Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052689 | |
Record name | 2,2',4,4',6-Pentabromodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037532 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene | |
CAS RN |
189084-64-8 | |
Record name | BDE 100 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189084-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentabrominated diphenyl ether 100 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',4,4',6-Pentabromodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',4,4',6-PENTABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW2W2K0A6U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037532 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
97 - 98 °C | |
Record name | 1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037532 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.